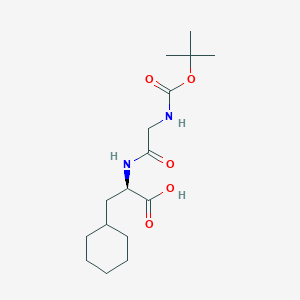![molecular formula C13H17ClO2 B14202958 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one CAS No. 873072-14-1](/img/structure/B14202958.png)
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C₁₃H₁₇ClO₂ It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a phenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one typically involves the reaction of 4-chlorobutanoyl chloride with 4-(2-hydroxypropan-2-yl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-[4-(2-oxopropan-2-yl)phenyl]butan-1-one or 4-chloro-1-[4-(2-carboxypropan-2-yl)phenyl]butan-1-one.
Reduction: Formation of 4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of 4-amino-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one.
科学的研究の応用
4-Chloro-1-[4-(2-h
特性
CAS番号 |
873072-14-1 |
|---|---|
分子式 |
C13H17ClO2 |
分子量 |
240.72 g/mol |
IUPAC名 |
4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,16)11-7-5-10(6-8-11)12(15)4-3-9-14/h5-8,16H,3-4,9H2,1-2H3 |
InChIキー |
KWPUQYVERIJBLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


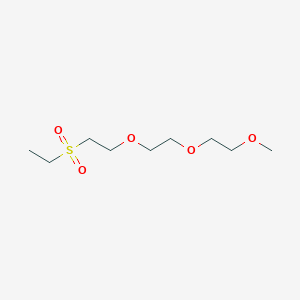
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)

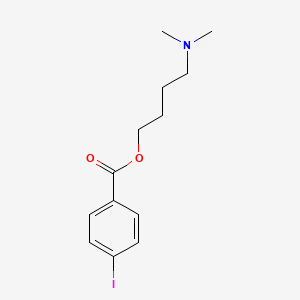
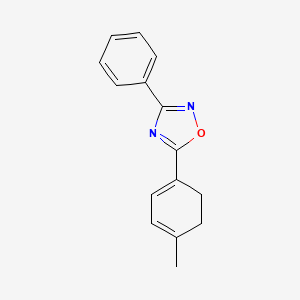

![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
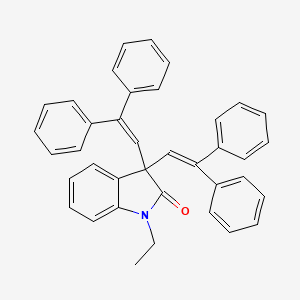
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
